

# An In-depth Technical Guide to 2-Iodotoluene: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **2-Iodotoluene**

Cat. No.: **B057078**

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## Introduction

**2-Iodotoluene**, also known as 1-iodo-2-methylbenzene, is an organoiodine compound that serves as a crucial intermediate in organic synthesis.<sup>[1][2]</sup> Its unique chemical properties, particularly the reactivity of the carbon-iodine bond, make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.<sup>[1][2]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **2-iodotoluene**, detailed experimental protocols for its synthesis and key reactions, and a visualization of its synthetic utility.

## Physical and Chemical Properties

**2-Iodotoluene** is a clear yellow to dark brown heavy liquid.<sup>[3][4][5]</sup> It is characterized by its high density and insolubility in water, while being soluble in common organic solvents such as benzene, alcohol, and ether.<sup>[3][6]</sup>

## Data Presentation: Quantitative Physical and Chemical Properties

Property	Value	References
Molecular Formula	C <sub>7</sub> H <sub>7</sub> I	[3][4][7]
Molecular Weight	218.03 g/mol	[4][8]
Appearance	Clear yellow to dark brown heavy liquid	[3][4][5]
Density	1.698 - 1.713 g/mL at 25 °C	[3][7][9]
Boiling Point	207 - 211.5 °C	[1][3][7][9]
Melting Point	11.27 °C (estimate)	[10][11]
Refractive Index	n <sub>20/D</sub> 1.608 - 1.611	[7][9]
Flash Point	90 °C (194 °F)	[1][10][11]
Solubility	Insoluble in water; Soluble in benzene, alcohol, ether, chloroform, and methanol.	[3][6][11][12]
Vapour Pressure	0.45 mmHg	[10]

## Spectral Data

Comprehensive spectral data for **2-iodotoluene** is available, which is crucial for its identification and characterization in experimental settings. This includes <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][13][14]

## Reactivity and Applications

The primary utility of **2-iodotoluene** in organic synthesis stems from the reactivity of the aryl-iodide bond, which readily participates in various cross-coupling reactions. This makes it a key precursor for the formation of carbon-carbon and carbon-heteroatom bonds.[2]

Key applications include:

- **Pharmaceutical Intermediates:** It is a vital intermediate in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients.[1]

- Organic Synthesis: **2-Iodotoluene** is widely used in Suzuki and Sonogashira coupling reactions to introduce a substituted tolyl group into a target molecule.[11][15]
- Advanced Materials: Its derivatives are explored in the development of novel materials.

## Experimental Protocols

### Synthesis of 2-Iodotoluene from o-Toluidine

A common laboratory-scale synthesis of **2-iodotoluene** involves the diazotization of o-toluidine followed by a Sandmeyer-type reaction with an iodide salt.

#### Materials:

- o-Toluidine
- Hydrochloric acid (concentrated)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium iodide (KI)
- Ice
- Sodium bisulfite
- Diethyl ether
- Anhydrous magnesium sulfate

#### Procedure:

- In a flask, dissolve o-toluidine in a mixture of concentrated hydrochloric acid and water, then cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution while maintaining the temperature below 5 °C. Stir vigorously during the addition.

- After the addition is complete, continue stirring for an additional 15-20 minutes to ensure complete diazotization.
- In a separate beaker, dissolve potassium iodide in water.
- Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.
- Allow the mixture to warm to room temperature and then heat it gently on a water bath until the evolution of nitrogen ceases.
- Cool the reaction mixture and extract the crude **2-iodotoluene** with diethyl ether.
- Wash the combined organic extracts with a sodium bisulfite solution to remove any unreacted iodine, followed by a wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude product can be further purified by vacuum distillation.

## Suzuki Coupling of 2-Iodotoluene with Phenylboronic Acid

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- **2-Iodotoluene**
- Phenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )

- Toluene
- Water
- Ethyl acetate
- Brine

Procedure:

- To a reaction flask, add **2-iodotoluene**, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
- Add a 2M aqueous solution of potassium carbonate and toluene.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Add water and extract the product with ethyl acetate.
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Sonogashira Coupling of 2-Iodotoluene with Phenylacetylene

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[19][20][21]

Materials:

- **2-iodotoluene**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine (TEA)
- Tetrahydrofuran (THF)
- Ammonium chloride solution (saturated)
- Ethyl acetate
- Brine

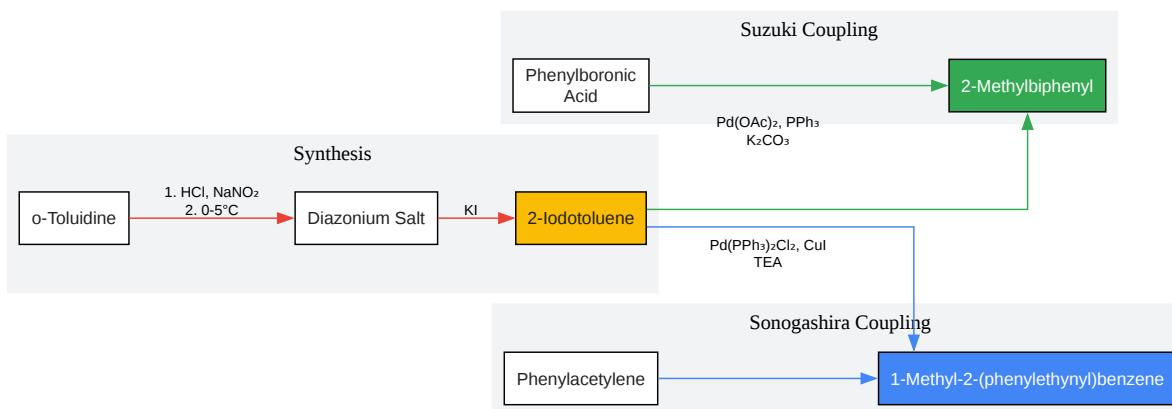
Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **2-iodotoluene**, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
- Add anhydrous tetrahydrofuran and triethylamine.
- Add phenylacetylene dropwise to the mixture.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

## Mandatory Visualization

The following diagram illustrates the synthetic pathway from a precursor to **2-iodotoluene** and its subsequent utilization in Suzuki and Sonogashira cross-coupling reactions to form valuable biaryl and arylalkyne products, respectively.



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Caption: Synthetic utility of **2-Iodotoluene**.

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